3-Methylidenespiro[5.7]trideca-1,4-diene
Description
3-Methylidenespiro[5.7]trideca-1,4-diene is a bicyclic organic compound characterized by a spiro junction connecting a five-membered and a seven-membered ring system. The molecule features a 1,4-diene moiety in the trideca backbone and a methylidene substituent at the 3-position. This unique spirocyclic architecture imparts distinct electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. The compound’s conjugated diene system may contribute to its reactivity, as seen in other 1,4-dienes like cyclohexa-1,4-diene () and penta-1,4-diene ().
Properties
CAS No. |
62985-49-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-methylidenespiro[5.7]trideca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-13-7-11-14(12-8-13)9-5-3-2-4-6-10-14/h7-8,11-12H,1-6,9-10H2 |
InChI Key |
UVPMTEUEXXMBCT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2(CCCCCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.7]trideca-1,4-diene typically involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene under reflux conditions. This reaction forms 1-(cyclooctylidenemethyl)piperidine, which is then subjected to further reactions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-Methylidenespiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylidenespiro[5.7]trideca-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds in the diene system.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition of HBr to the diene system can yield 1,2-addition or 1,4-addition products .
Scientific Research Applications
3-Methylidenespiro[5.7]trideca-1,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its reactivity and structural features make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Methylidenespiro[5.7]trideca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These reactions often proceed through the formation of intermediate carbocations, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Spirocyclic Dienes
FR901464 Analogues (Compound 1) ():
This anticancer candidate shares a spiro-epoxide group and a methylpenta-2,4-diene chain. Unlike 3-methylidenespiro[5.7]trideca-1,4-diene, it replaces the pyran ring with a cyclohexyl group, enhancing synthetic accessibility. The spiro junction in both compounds likely influences conformational rigidity, but the presence of an epoxide in Compound 1 introduces distinct reactivity toward nucleophiles.1,4-Disilacyclohexa-2,5-diene (1c) ():
A silicon-containing spirocyclic diene with strong UV absorption at 273 nm due to cross-hyperconjugation. In contrast, 3-methylidenespiro[5.7]trideca-1,4-diene lacks silicon atoms, which may reduce its electron-delocalization capacity.
Linear and Monocyclic Dienes
- Found in mango peels () and Lantana camara essential oils (), it exhibits antifungal and antioxidant properties.
- Cyclohexa-1,4-diene (): A simple non-conjugated diene used in synthetic reactions (e.g., palladium-mediated reductions). Its lack of conjugation (cf. conjugated buta-1,3-diene in ) results in lower stability and distinct reactivity patterns.
Physicochemical Properties
Stability and Reactivity
- Oxidative Stability: Tetraprenyl-β-curcumene (), a cyclohexa-1,4-diene derivative, oxidizes readily due to its non-conjugated system. The conjugated 1,4-diene in 3-methylidenespiro[5.7]trideca-1,4-diene may offer greater stability against oxidation.
- Synthetic Accessibility : Spiro compounds like 1,4,10-trioxadispiro derivatives () require multi-step syntheses with moderate yields (49–85%), suggesting similar challenges for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
